molecular formula C13H16BrNO4S B3558815 5-(azepan-1-ylsulfonyl)-2-bromobenzoic acid

5-(azepan-1-ylsulfonyl)-2-bromobenzoic acid

Cat. No.: B3558815
M. Wt: 362.24 g/mol
InChI Key: AABQOKSTOUWPHF-UHFFFAOYSA-N
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Description

5-(azepan-1-ylsulfonyl)-2-bromobenzoic acid: is a chemical compound that features a benzoic acid core substituted with a bromine atom and an azepane ring attached via a sulfonyl group

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4S/c14-12-6-5-10(9-11(12)13(16)17)20(18,19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABQOKSTOUWPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepan-1-ylsulfonyl)-2-bromobenzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with 2-bromobenzoic acid.

    Sulfonylation: The 2-bromobenzoic acid undergoes sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.

    Azepane Introduction: The azepane ring is then introduced through a nucleophilic substitution reaction, where the sulfonyl chloride reacts with azepane under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under basic conditions.

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: De-brominated benzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(azepan-1-ylsulfonyl)-2-bromobenzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonyl and azepane groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of the azepane ring and sulfonyl group can impart unique pharmacological properties, such as improved solubility and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, where its structural features contribute to desirable physical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(azepan-1-ylsulfonyl)-2-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the azepane ring can provide steric bulk, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(azepan-1-yl)-1H-1,2,3-triazole-4-carbonitrile
  • N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl) acetamide

Uniqueness

5-(azepan-1-ylsulfonyl)-2-bromobenzoic acid is unique due to the combination of the azepane ring and the sulfonyl group attached to a brominated benzoic acid core. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new molecules with diverse applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(azepan-1-ylsulfonyl)-2-bromobenzoic acid
Reactant of Route 2
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5-(azepan-1-ylsulfonyl)-2-bromobenzoic acid

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